molecular formula C17H12ClN3O3 B5797304 N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide

N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide

Cat. No. B5797304
M. Wt: 341.7 g/mol
InChI Key: OCZBIHDXSXRBLR-RIYZIHGNSA-N
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Description

N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide is a chemical compound that has attracted significant attention from the scientific research community due to its potential applications in various fields. This compound belongs to the family of cyanoacrylamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide is not fully understood, but studies suggest that it may act by inhibiting cell proliferation and inducing apoptosis in cancer cells. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells.
Biochemical and Physiological Effects:
N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce apoptosis, and increase the production of ROS. Additionally, N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide is its potential as an anti-cancer agent. This compound has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. However, one limitation of this compound is its cytotoxicity, which may limit its clinical use.

Future Directions

There are several future directions for research on N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide. One area of research is the development of new derivatives of this compound with improved efficacy and reduced cytotoxicity. Additionally, further studies are needed to determine the mechanism of action of N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide and its potential applications in other fields, such as materials science. Finally, clinical trials are needed to determine the safety and efficacy of this compound as an anti-cancer agent in humans.

Synthesis Methods

The synthesis of N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide involves the reaction of N-benzyl-3-(2-chloro-5-nitrophenyl) acrylamide with cyanoacetic acid in the presence of a catalyst such as triethylamine. This reaction results in the formation of N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide as a yellow crystalline solid.

Scientific Research Applications

N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies indicating its ability to induce apoptosis in cancer cells. Additionally, N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide has been investigated for its potential as a photosensitizer in photodynamic therapy, which is a non-invasive treatment for cancer.

properties

IUPAC Name

(E)-N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c18-16-7-6-15(21(23)24)9-13(16)8-14(10-19)17(22)20-11-12-4-2-1-3-5-12/h1-9H,11H2,(H,20,22)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZBIHDXSXRBLR-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide

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